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Compound of Interest
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Cat. No.: B10764123 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of compounds for validating the inhibitory effect on Large Tumor

Suppressor (LATS) kinase activity. It includes supporting experimental data, detailed protocols,

and visual workflows to aid in the selection and validation of appropriate chemical tools.

It is crucial to note that while the compound NG25 has been investigated as a kinase inhibitor,

the current body of scientific literature identifies it as a potent inhibitor of Transforming Growth

Factor-β-Activated Kinase 1 (TAK1), not a direct inhibitor of LATS kinases.[1][2][3][4][5] NG25

has a reported IC50 of 149 nM for TAK1.[1][2][4] There is some evidence that TAK1 may act

upstream of the Hippo pathway, suggesting that its inhibition could indirectly influence LATS

activity. However, for direct and specific inhibition of LATS kinases, researchers should

consider well-characterized, potent inhibitors.

This guide focuses on the direct inhibitors of LATS kinases, providing a comparative analysis of

their performance based on published experimental data.

Quantitative Comparison of Direct LATS Kinase
Inhibitors
The potency of ATP-competitive kinase inhibitors is highly dependent on the concentration of

ATP used in the in vitro assay. The following table summarizes the half-maximal inhibitory

concentrations (IC50) for several widely used direct LATS kinase inhibitors, specifying the ATP

concentration where available.
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Compound Target(s) IC50
ATP Concentration
in Assay

TRULI LATS1/2 0.2 nM 10 µM

LATS1 80 nM 250 µM

TDI-011536 LATS kinases 0.76 nM 2 mM

GA-017 LATS1 4.10 ± 0.79 nM 400 µM

LATS2 3.92 ± 0.42 nM 400 µM

Experimental Protocols for Validating LATS Kinase
Inhibition
To rigorously validate the inhibitory effect of a compound on LATS kinase activity, a

combination of in vitro and cell-based assays is recommended.

In Vitro LATS Kinase Assay
This biochemical assay directly measures the inhibition of LATS kinase phosphorylating its

substrate, YAP.

Objective: To determine the IC50 of a test compound against purified LATS1 or LATS2.

Methodology:

Reaction Components: The assay is typically performed in a multi-well plate containing

recombinant LATS1 or LATS2, a purified substrate such as GST-tagged YAP protein, and a

specified concentration of ATP.[6]

Inhibitor Preparation: A serial dilution of the test compound is prepared and added to the

reaction wells.

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and

incubated at 30°C for a defined period (e.g., 30-60 minutes).
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Detection: The level of YAP phosphorylation is quantified. This can be achieved using an

antibody specific for phosphorylated YAP (at Serine 127) in an ELISA-based format or by

measuring ATP consumption (ADP production) via a luminescence-based assay.[6]

Data Analysis: The percentage of kinase inhibition relative to a vehicle control (e.g., DMSO)

is plotted against the inhibitor concentration to calculate the IC50 value.

Cellular Western Blot for YAP Phosphorylation
This cell-based assay confirms the inhibitor's activity in a physiological context by measuring

the phosphorylation of endogenous YAP.

Objective: To assess the ability of a test compound to reduce YAP phosphorylation in cells,

indicative of LATS inhibition.

Methodology:

Cell Culture and Treatment: A suitable cell line, such as HEK293A or MCF10A, is cultured to

a high density to activate the Hippo pathway and establish a baseline of YAP

phosphorylation.[6][7] The cells are then treated with varying concentrations of the test

inhibitor for a designated time.

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer supplemented with

phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

Protein Quantification and Separation: Protein concentration in the lysates is determined,

and equal amounts of protein are separated by SDS-PAGE.

Immunoblotting: The separated proteins are transferred to a membrane (PVDF or

nitrocellulose). The membrane is blocked, typically with Bovine Serum Albumin (BSA), as

milk can cause background with phospho-specific antibodies.[8] The membrane is then

incubated with a primary antibody against phospho-YAP (Ser127).

Detection and Normalization: Following incubation with a horseradish peroxidase (HRP)-

conjugated secondary antibody, the signal is detected using chemiluminescence. To ensure

equal protein loading, the membrane is subsequently stripped and re-probed for total YAP
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and a loading control protein (e.g., β-actin).[7] A reduction in the phospho-YAP/total YAP ratio

indicates effective LATS inhibition.

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the validation process, the following diagrams are

provided.
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Caption: The Hippo Signaling Pathway indicating the intervention point of direct LATS kinase

inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10764123?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation Workflow
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Caption: A generalized experimental workflow for the validation of a potential LATS kinase

inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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